ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 102395-71-1
VCID: VC20778827
InChI: InChI=1S/C22H26N2O3/c1-3-27-20(25)22(18-7-5-4-6-8-18)13-15-24(16-14-22)21(26)23-19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3,(H,23,26)
SMILES: CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol

ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate

CAS No.: 102395-71-1

Cat. No.: VC20778827

Molecular Formula: C22H26N2O3

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate - 102395-71-1

Specification

CAS No. 102395-71-1
Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
IUPAC Name ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate
Standard InChI InChI=1S/C22H26N2O3/c1-3-27-20(25)22(18-7-5-4-6-8-18)13-15-24(16-14-22)21(26)23-19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3,(H,23,26)
Standard InChI Key BHCFALRDIZKTII-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator